molecular formula C14H11NO5S B4394285 N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide

N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B4394285
M. Wt: 305.31 g/mol
InChI Key: SDZSTTKWFBKLMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide often involves multi-step reactions, starting from basic furyl and chromene precursors to more complex sulfonamide-linked structures. For instance, Okasha et al. (2019) describe a two-step reaction beginning with the synthesis of benzenesulfonamide derivatives, followed by heterocyclization to yield novel chromene compounds with antimicrobial properties (Okasha et al., 2019). This method highlights the synthetic flexibility and the potential for generating a wide variety of related compounds.

Molecular Structure Analysis

The molecular structure of N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide and its derivatives is characterized by the presence of a chromene core, a furyl group, and a sulfonamide linkage. These features contribute to the compound's unique chemical behavior. Sinha et al. (2012) investigated the crystal structure of a related compound, demonstrating the planarity of the chromene ring and its implications for the compound's reactivity and interactions (Sinha et al., 2012).

Chemical Reactions and Properties

N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, leveraging the reactivity of both the furyl and chromene components. The sulfonamide group, in particular, introduces a site for further functionalization and interaction with other molecules. For example, Thondur et al. (2023) presented an electrochemical method for synthesizing chromene derivatives, showcasing the compound's versatility in participating in novel synthetic pathways (Thondur et al., 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve interacting with certain biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide” would require appropriate safety precautions. This could include wearing protective clothing and avoiding inhalation or ingestion .

Future Directions

The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include research into its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-14-6-3-10-8-12(4-5-13(10)20-14)21(17,18)15-9-11-2-1-7-19-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSTTKWFBKLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 4
N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 5
N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 6
N-(2-furylmethyl)-2-oxo-2H-chromene-6-sulfonamide

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